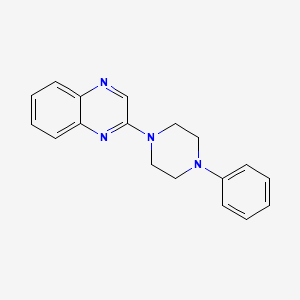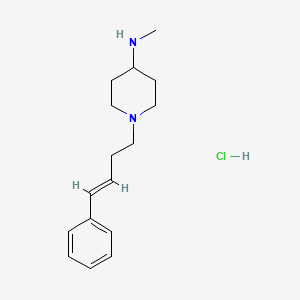
2-(4-Phenyl-1-piperazinyl)quinoxaline
Overview
Description
2-(4-Phenyl-1-piperazinyl)quinoxaline is a chemical compound with the molecular formula C18H18N4 . It is a derivative of quinoxaline .
Synthesis Analysis
The synthesis of this compound involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Molecular Structure Analysis
The molecular structure of this compound was deduced from their IR 1 H-NMR, and 13 C-NMR spectral data .Chemical Reactions Analysis
Quinoxaline derivatives undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H18N4 and an average mass of 290.362 Da .Scientific Research Applications
Neurological Disorders and Schizophrenia Treatment
Preliminary studies have explored the use of compounds similar to 2-(4-Phenyl-1-piperazinyl)quinoxaline in the treatment of schizophrenia and other neurological disorders. For instance, compounds acting as modulators of the AMPA receptor have been tested as potential treatments for schizophrenia, albeit with limited success in dramatic effects as a sole agent, highlighting the complexity of treating such conditions and the need for further research to fully understand the potential benefits (Marenco et al., 2002).
Cancer Research
The metabolism and formation of macromolecular adducts by heterocyclic amines, including compounds structurally related to this compound, have been studied in the context of cancer research. These studies aim to understand how these compounds, often formed during the cooking of meat, interact with DNA and proteins, potentially leading to carcinogenic outcomes. The research underscores the importance of understanding the metabolism of such amines in humans and rodents, revealing differences that could inform risk assessments and dietary recommendations (Turteltaub et al., 1999).
Anticoagulant and Hemodialysis Applications
Compounds structurally similar to this compound have been investigated for their potential use in medical applications such as anticoagulation during hemodialysis. Research into these applications has shown promising results, indicating that these compounds could offer benefits in clinical settings requiring precise management of blood coagulation (Matsuo et al., 1986).
Immunomodulatory Effects
Linomide, a quinoline-3-carboxamide derivative, exemplifies the immunomodulatory potential of compounds related to this compound. Its ability to increase natural killer cell activity has been explored in the context of multiple sclerosis treatment, demonstrating the potential of such compounds to modulate the immune system in a way that could benefit the treatment of autoimmune diseases (Karussis et al., 1996).
Ocular Hypertensive Treatment
The use of prostaglandin analogs, closely related to the quinoxaline structure, in reducing intraocular pressure highlights another significant application area. These compounds have been shown to effectively lower intraocular pressure in patients with glaucoma, offering a non-invasive treatment option that could improve the quality of life for many individuals (Toris et al., 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biochemical targets across therapeutic areas .
Mode of Action
It’s known that quinazoline derivatives can show different activities by acting on different body targets .
Biochemical Pathways
Quinazolines have been found to inhibit thymidylate synthase, poly- (adp-ribose) polymerase (parp), and tyrosine kinase , suggesting that these could be potential pathways affected by 2-(4-Phenyl-1-piperazinyl)quinoxaline.
Result of Action
Similar compounds have been found to have potential anticancer activity .
Action Environment
The stability and polar amide functionality of similar compounds are significant for their bioactivity .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, which are structurally similar to this compound, have a wide range of interactions with enzymes, proteins, and other biomolecules . These interactions often involve the formation of stable complexes, which can alter the function of the target biomolecule .
Cellular Effects
Quinazoline derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that 2-(4-Phenyl-1-piperazinyl)quinoxaline has similar effects.
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinazoline derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that quinazoline derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinazoline derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that quinazoline derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that quinazoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-14-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSFDXOMOOGDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)




![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2921028.png)
![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)
![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)
